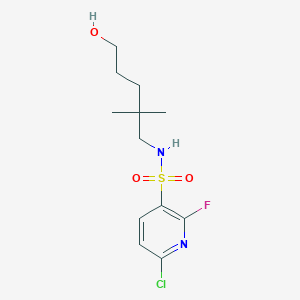

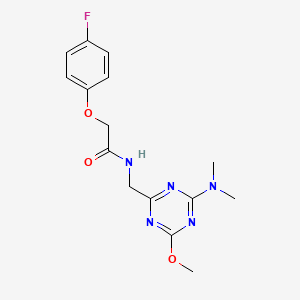

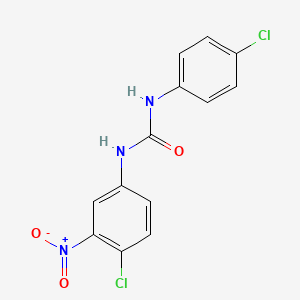

![molecular formula C17H12Cl4N2O3 B2694160 Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate CAS No. 1164464-67-8](/img/structure/B2694160.png)

Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate, also known as DCB-M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

科学的研究の応用

Synthesis and Antioxidant Activity

A study by Kushnir et al. (2015) discusses the synthesis of a compound through the reaction of methyl-3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate, leading to the formation of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2(1H)-one hydrochloride. This compound, upon alkylation with chloroacetate esters, yielded a series of quaternary ammonium salts. Some of these compounds showed high inhibitory activity against the superoxide-generating ability of mitochondria in both liver and tumor tissues in rats, indicating antioxidant properties (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Atmospheric Degradation of Acrylate Esters

Moreno et al. (2014) investigated the atmospheric degradation processes of acrylate esters, including methyl 3-methylacrylate and methyl 3,3-dimethylacrylate, through gas-phase reactions with OH radicals and Cl atoms. This study provides insights into the environmental impact and atmospheric lifetime of compounds similar to Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate, contributing to the understanding of their behavior in atmospheric chemistry (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides and acrylates, including studies on homopolymers and copolymers, provides a foundation for creating materials with specific properties for various applications. Mori, Sutoh, and Endo (2005) synthesized homopolymers by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of the polymerization and the potential for designing polymeric materials with precise molecular weight and structure control (Mori, Sutoh, & Endo, 2005).

Photoinduced Polymerization

Anastasaki et al. (2014) explored the photoinduced living radical polymerization of acrylates, achieving high monomer conversion and yielding poly(acrylates) with low dispersity and excellent end-group fidelity. This process, conducted in the presence of copper(II) bromide and tertiary amine ligands, underscores the versatility and efficiency of utilizing light to mediate polymerization reactions, which could be applicable for materials based on Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate (Anastasaki, Nikolaou, Zhang, Burns, Samanta, Waldron, Haddleton, McHale, Fox, Percec, Wilson, & Haddleton, 2014).

特性

IUPAC Name |

methyl (E)-3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl4N2O3/c1-26-17(25)15(8-22-14-5-3-10(19)7-13(14)21)23-16(24)11-4-2-9(18)6-12(11)20/h2-8,22H,1H3,(H,23,24)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJSFHRKZVNMIG-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)

![2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2694081.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)